molecular formula C5H10ClNO4 B11910933 (R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

Cat. No.: B11910933
M. Wt: 183.59 g/mol
InChI Key: SCGWHMHVOQPGLS-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-4-methoxybutanoic acid.

    Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 4-position.

    Oxidation: The methoxylated intermediate is then oxidized to form the oxo group at the 4-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride may involve:

    Batch Processing: Using large reactors to carry out the methoxylation and oxidation steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or aldehydes.

    Reduction: Can produce alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or substrate, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-3-Amino-4-methoxybutanoic acid: Lacks the oxo group at the 4-position.

    ®-3-Amino-4-oxobutanoic acid: Lacks the methoxy group.

Uniqueness

®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is unique due to the presence of both the methoxy and oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

(3R)-3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-;/m1./s1

InChI Key

SCGWHMHVOQPGLS-AENDTGMFSA-N

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

COC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

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